2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of a fluorophenyl group and a methyl group in the structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and 3-fluorobenzaldehyde in the presence of a catalyst such as BF3·Et2O, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
Uniqueness
2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C14H11FN2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |
InChI Key |
YYCMBCDFQLGVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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